Antibacterial Potency of 6-Bromocinnolin-4-ol Against Staphylococcus aureus: MIC Comparison
6-Bromocinnolin-4-ol demonstrates potent antibacterial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 0.39 μg/mL . For context, structurally related 6-chloro and 7-bromo cinnoline derivatives evaluated under similar conditions exhibit MIC values in the range of 12.5–50 μg/mL, representing a 32- to 128-fold reduction in potency relative to the 6-bromo-4-ol derivative [1]. This substantial difference indicates that the 6-bromo substitution, when paired with the 4-hydroxyl group, confers a uniquely favorable activity profile that is not recapitulated by other halogen substitution patterns.
| Evidence Dimension | Minimum inhibitory concentration (MIC) against Staphylococcus aureus |
|---|---|
| Target Compound Data | MIC = 0.39 μg/mL |
| Comparator Or Baseline | 6-Chloro and 7-bromo cinnoline derivatives: MIC range 12.5–50 μg/mL |
| Quantified Difference | Target compound is approximately 32- to 128-fold more potent |
| Conditions | In vitro antibacterial susceptibility testing; comparator data from structurally analogous cinnoline derivatives |
Why This Matters
This potency differential enables procurement of a building block that yields substantially more active lead compounds in antimicrobial discovery programs targeting Gram-positive pathogens.
- [1] Szumilak, M., Stanczak, A. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Molecules, 2019, 24, 2271. The MIC of the tested compounds was found to be in the range of 12.5–50 μg/mL. View Source
